

Caulilexin C: A Technical Guide to its Chemical Structure and Spectroscopic Profile

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Compound of Interest

Compound Name: *Caulilexin C*

Cat. No.: *B132658*

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Introduction

Caulilexin C is an indole alkaloid phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.^[1] First isolated from cauliflower (*Brassica oleracea* var. *botrytis*), it is part of the plant's sophisticated chemical defense system. ^[1] As a nitrile-containing indole, **Caulilexin C** represents an interesting scaffold for chemical and pharmacological exploration, particularly in the development of new antifungal agents. This guide provides a detailed overview of its chemical structure, a summary of its spectroscopic data based on available information, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Caulilexin C is structurally defined as 1-methoxy-1H-indole-3-acetonitrile. The core of the molecule is an indole ring system, which is substituted at the N-1 position with a methoxy group and at the C-3 position with an acetonitrile group.

Molecular Formula: $C_{11}H_{10}N_2O$

Molecular Weight: 186.21 g/mol

IUPAC Name: 2-(1-methoxyindol-3-yl)acetonitrile

CAS Number: 30536-48-2

Chemical Structure:

Caption: Chemical structure of **Caulilexin C** (1-methoxy-1H-indole-3-acetonitrile).

Spectroscopic Data

The definitive structural elucidation of **Caulilexin C** was reported by Pedras et al. in 2006, based on a combination of spectroscopic methods. While the primary literature contains the detailed NMR data, this information is not widely available in public databases. The following sections summarize the available mass spectrometry data for **Caulilexin C** and provide reference NMR data for the closely related parent compound, indole-3-acetonitrile.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross-section data for protonated **Caulilexin C** are valuable for its identification in complex mixtures.

Adduct	m/z (Predicted)	Predicted CCS (Å ²)
[M+H] ⁺	187.08660	139.7
[M+Na] ⁺	209.06854	152.5

Table 1: Predicted Mass Spectrometry Data for **Caulilexin C** Adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **Caulilexin C** from the primary literature are not accessible through the searched databases. However, the spectroscopic data for the parent structure, indole-3-acetonitrile, provides a useful reference for interpreting the spectra of its derivatives. The following tables present known data for indole-3-acetonitrile, recorded in CDCl₃. The presence of the N-methoxy group in **Caulilexin C** would be expected to primarily influence the chemical shifts of the indole ring protons and carbons, particularly C-2 and C-7a, and introduce a characteristic singlet for the methoxy protons around 3.9-4.1 ppm in the ¹H NMR spectrum.

¹H NMR Data for Indole-3-acetonitrile (Reference)

Proton	Chemical Shift (ppm)	Multiplicity
H-1 (NH)	~8.1 (br s)	Broad Singlet
H-2	~7.25	Triplet
H-4	~7.65	Doublet
H-5	~7.15	Triplet
H-6	~7.20	Triplet
H-7	~7.40	Doublet
-CH ₂ -	3.78	Singlet

Table 2: ¹H NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl₃.[\[2\]](#)¹³C NMR Data for Indole-3-acetonitrile (Reference)

Carbon	Chemical Shift (ppm)
C-2	123.0
C-3	107.5
C-3a	127.0
C-4	119.9
C-5	122.3
C-6	120.0
C-7	111.4
C-7a	136.0
-CH ₂ -	15.0
-CN	117.8

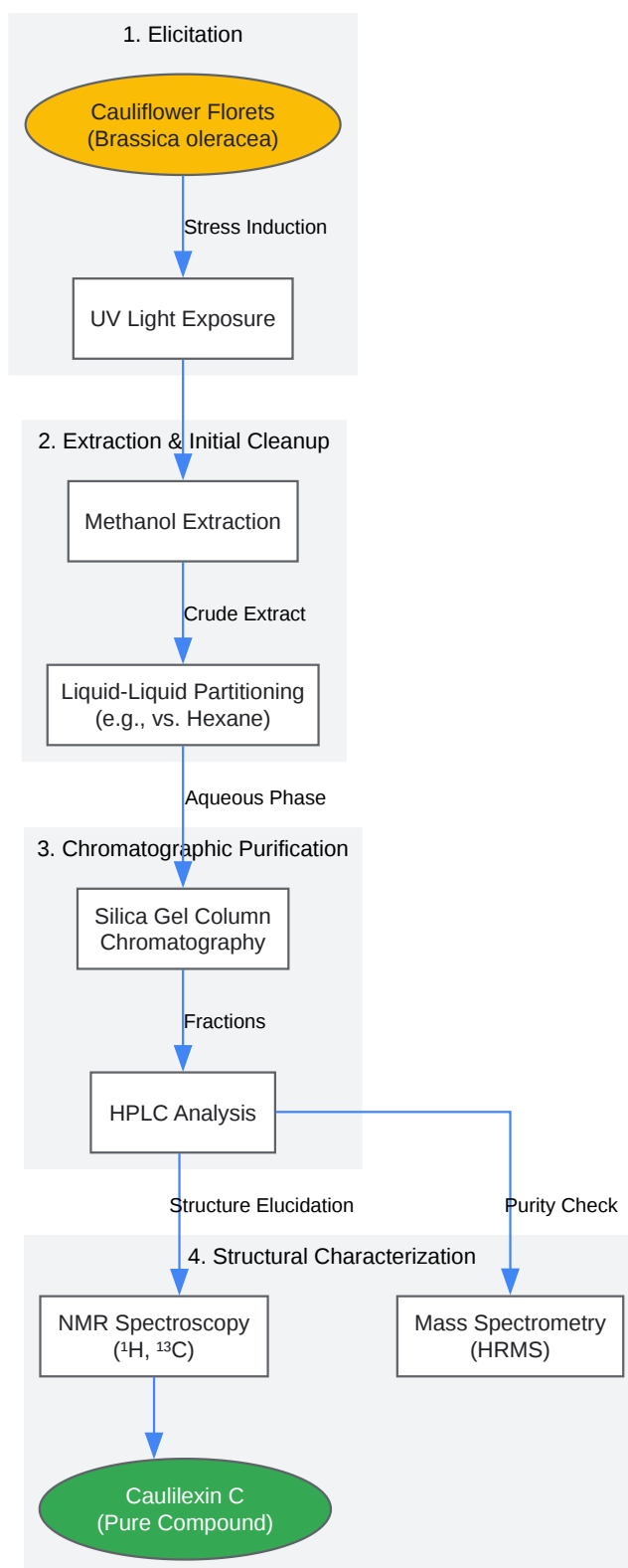
Table 3: ^{13}C NMR Spectroscopic Data for Indole-3-acetonitrile in CDCl_3 .^[2]

Experimental Protocols

The isolation and characterization of **Caulilexin C** were first described as part of a broader study on phytoalexins from cauliflower. The general workflow involves stress induction to stimulate phytoalexin production, followed by extraction and chromatographic purification.

Phytoalexin Elicitation and Isolation

- **Elicitation:** Florets of cauliflower (*Brassica oleracea* var. botrytis) are exposed to abiotic stress, specifically UV light, to induce the production of phytoalexins, including **Caulilexin C**.^[1]
- **Extraction:** The elicited plant material is subjected to solvent extraction, typically using methanol or an aqueous methanol mixture, to isolate the secondary metabolites.
- **Purification:** The crude extract undergoes a series of purification steps. This involves liquid-liquid partitioning (e.g., with hexane to remove nonpolar compounds) followed by column chromatography over silica gel to separate the individual phytoalexins.^[1] Fractions are monitored by techniques like TLC or HPLC.
- **Structure Determination:** The purified compound's structure is elucidated using a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.^[1]



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Caption: Workflow for the isolation and characterization of **Caulilexin C**.

Conclusion

Caulilexin C is a significant phytoalexin with a well-defined chemical structure. Its role in plant defense and its indole alkaloid framework make it a molecule of interest for further research, particularly in agrochemical and pharmaceutical development. While detailed public spectroscopic data is sparse, the established protocols for its isolation and the reference data from related compounds provide a solid foundation for researchers aiming to work with this molecule. The primary literature from Pedras et al. (2006) remains the authoritative source for its comprehensive characterization.

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References

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